molecular formula C28H49NO6S B611177 Obeticholic acid metabolite UPF-1443 CAS No. 863239-61-6

Obeticholic acid metabolite UPF-1443

货号: B611177
CAS 编号: 863239-61-6
分子量: 527.8 g/mol
InChI 键: JEZXQTZLWHAKAC-NQGMLVFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

牛磺酸奥贝胆酸是由奥贝胆酸与牛磺酸结合形成的共轭胆汁酸衍生物。奥贝胆酸是鹅去氧胆酸的半合成衍生物,鹅去氧胆酸是一种初级胆汁酸。 牛磺酸奥贝胆酸以其作为法尼醇 X 受体 (FXR) 的强效激动剂而闻名,FXR 参与胆汁酸、脂质和葡萄糖代谢的调节 .

安全和危害

The FDA has restricted the use of Obeticholic acid (Ocaliva) in patients having primary biliary cholangitis or PBC with advanced cirrhosis of the liver due to the risk of serious liver injury .

未来方向

Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

生化分析

Biochemical Properties

Tauro-Obeticholic acid plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear hormone receptor that regulates bile acid, lipid, and glucose homeostasis . The interaction between Tauro-Obeticholic acid and FXR is of a binding nature, leading to the activation of the receptor .

Cellular Effects

Tauro-Obeticholic acid influences various types of cells and cellular processes. Its impact on cell function includes effects on cell signaling pathways, gene expression, and cellular metabolism. As an FXR agonist, Tauro-Obeticholic acid can modulate host bile acids pool .

Molecular Mechanism

The mechanism of action of Tauro-Obeticholic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the FXR, leading to the activation of the receptor and subsequent changes in gene expression .

Metabolic Pathways

Tauro-Obeticholic acid is involved in the bile acid synthesis pathway. It is formed from obeticholic acid by taurine conjugation in the liver but can be reconverted back to obeticholic acid by intestinal microflora .

准备方法

合成路线和反应条件

牛磺酸奥贝胆酸的合成涉及奥贝胆酸与牛磺酸的结合。 一种常见的方法包括活化奥贝胆酸的羧基,然后在碱性条件下使其与牛磺酸反应 . 该反应通常涉及使用偶联剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和催化剂,如 4-二甲基氨基吡啶 (DMAP),以促进酰胺键的形成 .

工业生产方法

牛磺酸奥贝胆酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和优化的反应条件,以确保最终产品的高产率和纯度。 生产过程的设计可扩展且环保,并具有有效的纯化步骤以去除杂质 .

化学反应分析

反应类型

牛磺酸奥贝胆酸会发生各种化学反应,包括:

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂,如过氧化氢用于氧化,还原剂,如硼氢化钠用于还原,以及亲核试剂,如胺用于取代反应 .

主要形成的产物

从这些反应中形成的主要产物包括牛磺酸奥贝胆酸的亚砜、砜和取代衍生物 .

相似化合物的比较

类似化合物

独特性

牛磺酸奥贝胆酸以其强大的 FXR 激动剂活性及其调节多种代谢途径的能力而独树一帜。与甘氨酸奥贝胆酸相比,它具有不同的结合部分(牛磺酸与 甘氨酸),这可能会影响其药代动力学和药效学特性 . 它的合成来源和特定修饰也使其与天然胆汁酸(如鹅去氧胆酸和熊去氧胆酸)有所区别 .

属性

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZXQTZLWHAKAC-NQGMLVFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863239-61-6
Record name Obeticholic acid metabolite UPF-1443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAURO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Obeticholic acid metabolite UPF-1443
Reactant of Route 2
Reactant of Route 2
Obeticholic acid metabolite UPF-1443
Reactant of Route 3
Reactant of Route 3
Obeticholic acid metabolite UPF-1443
Reactant of Route 4
Reactant of Route 4
Obeticholic acid metabolite UPF-1443
Reactant of Route 5
Reactant of Route 5
Obeticholic acid metabolite UPF-1443
Reactant of Route 6
Obeticholic acid metabolite UPF-1443
Customer
Q & A

Q1: What analytical method was used to study Tauro-obeticholic acid in the provided research? What were the advantages of this method?

A1: The researchers utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify Obeticholic acid and its metabolites, including Tauro-obeticholic acid, in human plasma samples []. This approach offers several advantages:

    Q2: How was the LC-MS/MS method validated for the analysis of Tauro-obeticholic acid?

    A2: The researchers validated the LC-MS/MS method according to the stringent guidelines established by the United States Food and Drug Administration (US FDA) and the European Medicines Agency (EMA) []. This validation process likely involved assessing various parameters, including:

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。